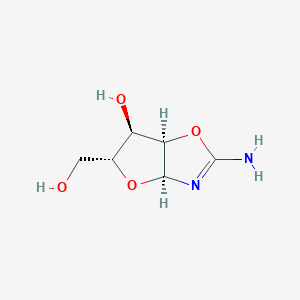

D-ribofuranosyl-aminooxazoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

D-ribofuranosyl-aminooxazoline: is a compound that plays a significant role in the prebiotic synthesis of nucleosides, which are the building blocks of nucleic acids like RNA and DNA. This compound is an intermediate in the formation of ribonucleosides and deoxyribonucleosides, which are essential for the storage and transmission of genetic information .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of D-ribofuranosyl-aminooxazoline typically involves the reaction of ribose with aminooxazoline under prebiotic conditions. One method includes the use of hydrosulfide to improve the yield and selectivity of the reaction . Another approach involves the use of ultraviolet light to promote the formation of the compound from simpler precursors like hydrogen cyanide .

Industrial Production Methods: The use of mild conditions and readily available starting materials makes the synthesis of this compound feasible on a larger scale .

Análisis De Reacciones Químicas

Types of Reactions: D-ribofuranosyl-aminooxazoline undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for the transformation of the compound into other nucleosides and nucleotides .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include hydrosulfide, ultraviolet light, and various acids and bases. The conditions for these reactions are typically mild, reflecting the prebiotic environment in which these compounds were likely formed .

Major Products: The major products formed from the reactions of this compound include ribonucleosides like cytidine and uridine, as well as deoxyribonucleosides like deoxyadenosine and deoxyinosine .

Aplicaciones Científicas De Investigación

Antiviral Applications

D-ribofuranosyl-aminooxazoline derivatives have shown promise as antiviral agents. Recent studies have focused on their efficacy against various viruses, including influenza and coronaviruses.

- Influenza Virus : In a study evaluating nucleoside analogues, several compounds demonstrated moderate antiviral activity against the influenza A (H1N1) virus. For instance, compounds with a 1,2,3-triazol-4-yl-β-D-ribofuranosyl fragment exhibited IC50 values ranging from 15 µM to 57.5 µM, indicating their potential as effective antiviral agents against this virus .

- COVID-19 : Molecular modeling studies suggest that certain D-ribofuranosyl derivatives may inhibit viral replication mechanisms similar to those targeted by existing antiviral drugs like remdesivir. The binding interactions of these compounds with viral proteins have been confirmed through docking studies, highlighting their potential as therapeutic candidates for COVID-19 .

Anticancer Properties

This compound has also been investigated for its anticancer properties. The structural modifications of ribonucleosides have led to the development of compounds that can inhibit cancer cell proliferation.

- Mechanisms of Action : The anticancer activity is often attributed to the ability of these compounds to interfere with nucleic acid synthesis or to induce apoptosis in cancer cells. For example, certain derivatives have shown enhanced potency against specific cancer cell lines by targeting the epidermal growth factor receptor (EGFR), which is crucial in many cancers .

- Case Studies : A notable case involved a fluorinated derivative that exhibited 4.23 times greater potency against EGFR than its non-fluorinated counterpart, demonstrating the importance of structural modifications in enhancing therapeutic efficacy .

Antibacterial Activity

The antibacterial properties of this compound derivatives are being explored as well.

- Molecular Docking Studies : Recent research has employed molecular docking techniques to predict the interactions between synthesized D-ribofuranosyl tetrazoles and bacterial targets. These studies indicate a strong binding affinity, suggesting that these compounds could serve as effective antibacterial agents .

Mecanismo De Acción

D-ribofuranosyl-aminooxazoline exerts its effects by participating in the formation of nucleosides through a series of chemical reactions. The compound acts as an intermediate, facilitating the conversion of simpler molecules into more complex nucleosides. The molecular targets and pathways involved include the interaction with ribose and aminooxazoline, leading to the formation of ribonucleosides and deoxyribonucleosides .

Comparación Con Compuestos Similares

Ribo-aminooxazoline: Another intermediate in the synthesis of nucleosides, similar in structure and function to D-ribofuranosyl-aminooxazoline.

Deoxyadenosine: A deoxyribonucleoside formed from this compound, essential for DNA synthesis.

Cytidine: A ribonucleoside formed from this compound, important for RNA synthesis.

Uniqueness: this compound is unique due to its role as an intermediate in both RNA and DNA synthesis pathways. Its ability to facilitate the formation of both ribonucleosides and deoxyribonucleosides under prebiotic conditions highlights its significance in the study of the origins of life .

Propiedades

Fórmula molecular |

C6H10N2O4 |

|---|---|

Peso molecular |

174.15 g/mol |

Nombre IUPAC |

(3aS,5R,6R,6aR)-2-amino-5-(hydroxymethyl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]oxazol-6-ol |

InChI |

InChI=1S/C6H10N2O4/c7-6-8-5-4(12-6)3(10)2(1-9)11-5/h2-5,9-10H,1H2,(H2,7,8)/t2-,3-,4-,5+/m1/s1 |

Clave InChI |

IVFVSTOFYHUJRU-AIHAYLRMSA-N |

SMILES isomérico |

C([C@@H]1[C@H]([C@@H]2[C@H](O1)N=C(O2)N)O)O |

SMILES canónico |

C(C1C(C2C(O1)N=C(O2)N)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.